4-Methyl-1-hexyne
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Overview
Description
4-Methyl-1-hexyne is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound consists of a six-carbon chain with a methyl group attached to the fourth carbon and a triple bond between the first and second carbons.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1-hexyne can be synthesized through various methods, including:
Elimination Reactions: One common method involves the elimination of hydrogen halides from vicinal dihalides or geminal dihalides using strong bases like sodium amide (NaNH₂) in liquid ammonia (NH₃)
Alkylation of Acetylides: Another method involves the alkylation of acetylides, where a terminal alkyne is deprotonated using a strong base to form an acetylide anion, which then reacts with an alkyl halide to form the desired alkyne.
Industrial Production Methods: Industrial production of this compound typically involves large-scale elimination reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-hexyne undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) to form dihaloalkanes and haloalkenes.
Hydrogenation: The compound can be hydrogenated to form alkanes using catalysts like palladium on carbon (Pd/C).
Oxidation: It can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Halogenation: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Hydrogenation: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products Formed:
Dihaloalkanes: Formed from halogenation reactions.
Alkanes: Formed from hydrogenation reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Scientific Research Applications
4-Methyl-1-hexyne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-hexyne involves its reactivity due to the presence of the carbon-carbon triple bond. The triple bond is highly reactive and can participate in various addition and substitution reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions .
Molecular Targets and Pathways:
Nucleophilic Addition: The triple bond can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Addition: The triple bond can also act as an electrophile, reacting with nucleophiles to form addition products.
Comparison with Similar Compounds
4-Methyl-1-hexyne can be compared with other similar alkynes, such as:
1-Hexyne: A straight-chain alkyne with a triple bond between the first and second carbons.
3-Methyl-1-butyne: An alkyne with a methyl group attached to the third carbon and a triple bond between the first and second carbons.
4,4-Dimethyl-2-pentyne: An alkyne with two methyl groups attached to the fourth carbon and a triple bond between the second and third carbons.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to other alkynes. The presence of the methyl group at the fourth carbon influences its chemical behavior and applications.
Properties
CAS No. |
52713-81-2 |
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Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
4-methylhex-1-yne |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h1,7H,5-6H2,2-3H3 |
InChI Key |
YFZSGTDENCTWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC#C |
Origin of Product |
United States |
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